molecular formula C18H25NO2 B7336634 [(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone

Numéro de catalogue: B7336634
Poids moléculaire: 287.4 g/mol
Clé InChI: OGXQXTODIHVLMU-CXAGYDPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction. JDTic has been shown to have potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders.

Mécanisme D'action

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone is a selective antagonist of the KOR, which is involved in the modulation of pain, stress, and addiction. The KOR is located in the central nervous system and is activated by endogenous opioids, such as dynorphin. Activation of the KOR has been implicated in the development of drug addiction, depression, and anxiety disorders. This compound blocks the binding of dynorphin to the KOR, thereby reducing the activity of the KOR and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, as well as the rewarding effects of drugs of abuse (Carroll et al., 2004; Jackson et al., 2010). This compound has also been shown to have antidepressant and anxiolytic effects, as well as analgesic effects (Bruchas et al., 2007; McLaughlin et al., 2006). This compound has been shown to have minimal effects on other opioid receptors, such as the mu and delta opioid receptors, which are involved in the modulation of pain and reward.

Avantages Et Limitations Des Expériences En Laboratoire

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its selectivity for the KOR, which allows for the study of the specific effects of the KOR on behavior and physiology. This compound also has a long half-life, which allows for sustained blockade of the KOR. One limitation is its poor solubility in water, which can make it difficult to administer in some experimental paradigms. This compound also has a high molecular weight, which can limit its ability to cross the blood-brain barrier.

Orientations Futures

There are several future directions for the study of [(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone. One direction is the development of more selective KOR antagonists, which may have fewer side effects than this compound. Another direction is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the clinical efficacy of this compound in the treatment of addiction, depression, and anxiety disorders should be further evaluated in human trials.
Conclusion:
This compound, or this compound, is a selective antagonist of the KOR that has potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders. This compound has been extensively studied for its effects on behavior and physiology, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Further research is needed to fully understand the effects of this compound on the KOR and other physiological systems, as well as its potential as a therapeutic agent.

Méthodes De Synthèse

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several research papers, including a study by Carroll et al. (2004). The synthesis involves the reaction of 2-ethylcyclopropylamine with 4-(4-methoxyphenyl)piperidin-4-ol, followed by the addition of methanesulfonyl chloride and subsequent deprotection to yield this compound.

Applications De Recherche Scientifique

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction (Carroll et al., 2004; Jackson et al., 2010). This compound has also been shown to have antidepressant and anxiolytic effects in animal models (Bruchas et al., 2007; McLaughlin et al., 2006). Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

Propriétés

IUPAC Name

[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-13-12-17(13)18(20)19-10-8-15(9-11-19)14-4-6-16(21-2)7-5-14/h4-7,13,15,17H,3,8-12H2,1-2H3/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXQXTODIHVLMU-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)N2CCC(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C(=O)N2CCC(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.